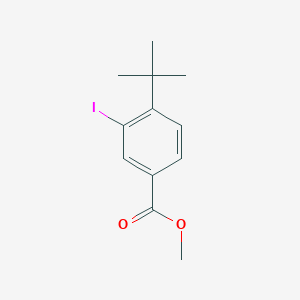

Methyl 4-tert-butyl-3-iodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

91639-30-4 |

|---|---|

Molecular Formula |

C12H15IO2 |

Molecular Weight |

318.15 g/mol |

IUPAC Name |

methyl 4-tert-butyl-3-iodobenzoate |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3 |

InChI Key |

XSYXVZNTABTYRW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Tert Butyl 3 Iodobenzoate

Esterification Pathways for Benzoic Acid Derivatives

The introduction of the methyl ester group onto a benzoic acid backbone is a fundamental transformation in the synthesis of Methyl 4-tert-butyl-3-iodobenzoate. This can be accomplished either by direct reaction with methanol (B129727) or by converting another ester into the desired methyl ester.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, is a widely employed method for converting carboxylic acids to esters. vinatiorganics.comvinatiorganics.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, to drive the reaction towards the ester product. nih.govnist.gov

The synthesis of Methyl 4-tert-butyl-3-iodobenzoate via this method would typically start from 4-tert-butyl-3-iodobenzoic acid. The reaction is facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). google.com The presence of the bulky tert-butyl group and the iodine atom can introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. google.com To overcome this, an excess of methanol is often used, serving as both a reactant and a solvent, to shift the equilibrium towards the product side. google.com The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also effectively increase the yield of the ester.

A representative reaction is the esterification of p-tert-butylbenzoic acid, a closely related substrate. This reaction is typically carried out by refluxing the acid with methanol in the presence of a catalytic amount of sulfuric acid.

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| 4-tert-butyl-3-iodobenzoic acid | Methanol | H₂SO₄ or p-TSA | Excess Methanol | Reflux | Methyl 4-tert-butyl-3-iodobenzoate |

Transesterification Protocols

Transesterification is an alternative method for preparing esters, where one ester is converted into another by reaction with an alcohol in the presence of a catalyst. rsc.org In the context of synthesizing Methyl 4-tert-butyl-3-iodobenzoate, a different alkyl ester of 4-tert-butyl-3-iodobenzoic acid could be reacted with methanol. This process can be catalyzed by either an acid or a base.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The reaction is driven to completion by using a large excess of methanol. Base-catalyzed transesterification, often using an alkoxide such as sodium methoxide, is typically faster but is irreversible. However, the presence of other functional groups that are sensitive to basic conditions could limit the applicability of this method. For a sterically hindered ester like a derivative of 4-tert-butylbenzoic acid, transesterification might be challenging.

Aromatic Iodination Strategies

The introduction of an iodine atom onto the aromatic ring is a critical step in the synthesis of Methyl 4-tert-butyl-3-iodobenzoate. This can be achieved through electrophilic substitution on a pre-existing benzene (B151609) derivative.

Electrophilic Aromatic Iodination Techniques

Electrophilic aromatic iodination involves the reaction of an aromatic compound with an electrophilic iodine source. For the synthesis of Methyl 4-tert-butyl-3-iodobenzoate, this would typically involve the iodination of methyl 4-tert-butylbenzoate. The tert-butyl group is a moderately activating and ortho-, para-directing group. Since the para position is already occupied by the ester group, the incoming electrophile (iodine) is directed to the ortho position (position 3).

Various reagents can be used to generate the electrophilic iodine species (I⁺). A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or a persulfate. These oxidizing agents convert I₂ into a more potent electrophile. Another effective set of reagents for iodination includes N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.

| Substrate | Iodinating Agent | Oxidizing Agent/Catalyst | Solvent | Conditions | Product |

| Methyl 4-tert-butylbenzoate | Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid | Heating | Methyl 4-tert-butyl-3-iodobenzoate |

| Methyl 4-tert-butylbenzoate | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Methyl 4-tert-butyl-3-iodobenzoate |

Directed Ortho Metalation (DoM) Coupled Iodination

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile, in this case, an iodine source such as molecular iodine (I₂), to introduce the iodine atom specifically at the ortho position.

In the context of methyl 4-tert-butylbenzoate, the ester group can potentially act as a directing group. However, the effectiveness of an ester as a DMG is moderate compared to other groups like amides or carbamates. The reaction would be carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The subsequent addition of iodine would yield the desired iodinated product.

Multi-Step Synthesis from Precursors

The most practical and common approach to synthesizing Methyl 4-tert-butyl-3-iodobenzoate involves a multi-step sequence starting from readily available precursors. A logical and efficient route begins with the commercially available 4-tert-butylbenzoic acid.

The synthesis proceeds in two main steps:

Iodination of 4-tert-butylbenzoic acid: The first step is the electrophilic iodination of 4-tert-butylbenzoic acid. As mentioned previously, the tert-butyl group directs the incoming iodine to the ortho position, yielding 4-tert-butyl-3-iodobenzoic acid. This reaction is typically carried out using iodine in the presence of an oxidizing agent like periodic acid or a mixture of potassium iodide and potassium iodate (B108269) in sulfuric acid.

Esterification of 4-tert-butyl-3-iodobenzoic acid: The resulting 4-tert-butyl-3-iodobenzoic acid is then subjected to Fischer esterification with methanol and an acid catalyst (e.g., H₂SO₄) to produce the final product, Methyl 4-tert-butyl-3-iodobenzoate. This step is analogous to the direct esterification pathway described in section 2.1.1.

An alternative multi-step synthesis could start from p-tert-butyltoluene. vinatiorganics.com This would involve the oxidation of the methyl group to a carboxylic acid to form 4-tert-butylbenzoic acid, followed by the iodination and esterification steps as described above.

This two-step approach starting from 4-tert-butylbenzoic acid is generally preferred due to the high regioselectivity of the iodination step and the straightforward nature of the subsequent esterification.

| Step | Starting Material | Reagents | Intermediate | Reagents | Final Product |

| 1 | 4-tert-butylbenzoic acid | I₂, HIO₄ or KI/KIO₃, H₂SO₄ | 4-tert-butyl-3-iodobenzoic acid | - | - |

| 2 | - | - | 4-tert-butyl-3-iodobenzoic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 4-tert-butyl-3-iodobenzoate |

Synthesis from 4-(tert-Butyl)-3-iodobenzoic Acid

The most direct route to Methyl 4-tert-butyl-3-iodobenzoate is the Fischer-Speier esterification of 4-(tert-butyl)-3-iodobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with methanol. wikipedia.orgathabascau.ca The equilibrium nature of the reaction necessitates specific conditions to favor the formation of the methyl ester product. wikipedia.orgorganic-chemistry.org

Typically, the reaction is conducted by refluxing the carboxylic acid in a large excess of methanol, which acts as both the solvent and the reacting alcohol. masterorganicchemistry.comyoutube.com This high concentration of one reactant helps to shift the chemical equilibrium toward the product side, in accordance with Le Châtelier's principle. athabascau.camasterorganicchemistry.com A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic methanol. organic-chemistry.org The reaction mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester. organic-chemistry.org

The general procedure involves heating the mixture for several hours, followed by a workup to neutralize the catalyst and remove excess methanol and the water byproduct.

Sequential Functionalization of Related Aromatic Scaffolds

An alternative strategy involves a multi-step synthesis starting from a more readily available aromatic compound. The most logical sequence begins with Methyl 4-tert-butylbenzoate, which is then subjected to electrophilic aromatic iodination.

First, Methyl 4-tert-butylbenzoate is prepared, commonly through the Fischer esterification of p-tert-butyl benzoic acid with methanol and an acid catalyst. vinatiorganics.comvinatiorganics.com This precursor is commercially available and serves as the substrate for the key iodination step. sigmaaldrich.com

The second step is the regioselective iodination of Methyl 4-tert-butylbenzoate. In this electrophilic substitution, the directing effects of the existing substituents are crucial. The bulky tert-butyl group is an ortho-, para-director, while the methyl ester group is a meta-director. The target position, C3, is ortho to the activating tert-butyl group and meta to the deactivating ester group. This alignment of directing effects facilitates the introduction of the iodine atom at the desired position. The reaction is typically irreversible and requires an oxidizing agent, such as nitric acid or iodic acid, to be performed in the presence of iodine to prevent the reduction of the product by the hydrogen iodide (HI) byproduct. curlyarrows.comquora.com Various iodinating agents, such as iodine monochloride or N-iodosuccinimide (NIS) in the presence of a catalyst, can also be employed for this transformation. curlyarrows.comorganic-chemistry.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

Maximizing the yield and purity of Methyl 4-tert-butyl-3-iodobenzoate requires careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems for Enhanced Selectivity

The choice of catalyst is critical for both the esterification and iodination steps to ensure high selectivity and yield.

For Fischer esterification , while sulfuric acid and p-toluenesulfonic acid are standard, research has explored other systems. wikipedia.orgorganic-chemistry.org Lewis acids like hafnium(IV) and zirconium(IV) salts have been shown to effectively catalyze direct ester condensations. organic-chemistry.org In some cases, solid acid catalysts, such as sulfonated biochar or certain ionic liquids, have demonstrated high conversion rates for esterifying fatty acids, suggesting potential applicability for substituted benzoic acids. mdpi.com

For the iodination of activated aromatic rings , selectivity is paramount. Modern methods often use a combination of an iodine source and an activator or oxidant. Systems using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) organocatalyst have been reported to be highly regioselective for various aromatic substrates. organic-chemistry.orgorganic-chemistry.org Another approach involves using molecular iodine with a strong oxidizing agent like periodic acid (HIO₄) or hydrogen peroxide to generate the electrophilic iodine species in situ. curlyarrows.com For substrates sensitive to strongly acidic conditions, methods using N-iodosuccinimide (NIS) activated by a mild catalyst, such as silver(I) triflimide, can be effective. organic-chemistry.org

Table 1: Comparison of Catalyst Systems

| Reaction Step | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Esterification | H₂SO₄ / p-TsOH | Low cost, readily available | wikipedia.orgorganic-chemistry.org |

| Esterification | Hafnium(IV) / Zirconium(IV) salts | Effective for direct condensation | organic-chemistry.org |

| Esterification | Brønsted Acidic Ionic Liquids | Good to excellent yields under solvent-free conditions | mdpi.com |

| Iodination | DIH / Thiourea | High regioselectivity, mild conditions | organic-chemistry.orgorganic-chemistry.org |

| Iodination | I₂ / Oxidizing Agent (e.g., HIO₃) | Classic method, prevents reversible reaction | curlyarrows.comquora.com |

| Iodination | N-Iodosuccinimide (NIS) / AgOTf | Mild activation for sensitive substrates | organic-chemistry.org |

Solvent Effects on Reaction Efficiency

The solvent can dramatically influence reaction rates and equilibrium positions.

In Fischer esterification , using the alcohol reactant (methanol) in large excess as the solvent is a common strategy to drive the equilibrium. masterorganicchemistry.com However, studies have shown that other solvents can have a significant effect; for example, acetonitrile (B52724) (ACN) can promote the reaction, whereas dimethylformamide (DMF) can suppress it. elsevierpure.com In some setups, a non-polar, water-immiscible solvent like toluene (B28343) or hexane (B92381) is used to facilitate the removal of the water byproduct via a Dean-Stark apparatus, which effectively pulls the reaction to completion. wikipedia.orgmasterorganicchemistry.com

For iodination reactions , the solvent choice depends on the specific reagents used. Acetonitrile is often the preferred solvent for organocatalytic iodinations using DIH, enabling rapid reactions and high yields. organic-chemistry.org For other systems, solvents must be chosen carefully to ensure the solubility of all components and to avoid side reactions.

Table 2: Solvent Influence on Synthesis

| Reaction Step | Solvent | Effect on Reaction | Reference |

|---|---|---|---|

| Esterification | Methanol (excess) | Acts as reactant and solvent, shifts equilibrium forward | masterorganicchemistry.com |

| Esterification | Toluene / Hexane | Allows azeotropic removal of water with Dean-Stark trap | masterorganicchemistry.com |

| Esterification | Acetonitrile (ACN) | Promotes esterification of acetic acid | elsevierpure.com |

| Esterification | Dimethylformamide (DMF) | Strongly suppresses esterification of acetic acid | elsevierpure.com |

| Iodination | Acetonitrile (ACN) | Preferred solvent for many organocatalytic iodinations | organic-chemistry.org |

Temperature and Pressure Influence on Product Formation

Temperature and pressure are fundamental parameters that must be controlled to optimize product formation.

For esterification , elevated temperatures increase the reaction rate. numberanalytics.com Typical reflux temperatures range from 60–150°C. wikipedia.orgusm.my However, excessively high temperatures can lead to side reactions or degradation of the reactants and products. researchgate.net Pressure generally has a less direct effect on liquid-phase esterification, but in closed systems or when using supercritical fluids, increased pressure can enhance reaction rates by increasing reactant concentrations. numberanalytics.comresearchgate.netacs.org

For iodination , many modern catalytic methods are designed to run at or near ambient temperature to improve selectivity and functional group tolerance. sci-hub.senih.gov In classical iodinations, moderate heating may be required. Pressure is not typically a key parameter for these reactions under standard laboratory conditions.

Chemical Reactivity and Transformation Studies of Methyl 4 Tert Butyl 3 Iodobenzoate

Functional Group Transformations at the Ester Moiety

Amidation Reactions

The transformation of the methyl ester group in Methyl 4-tert-butyl-3-iodobenzoate into an amide is a valuable synthetic conversion. While direct literature on the amidation of this specific substrate is scarce, established methodologies for the amidation of methyl benzoates can be applied.

One common approach involves the direct aminolysis of the ester with an amine. This reaction is often facilitated by the use of a strong base, such as sodium or potassium alkoxides, or by organometallic reagents. For instance, the use of sodium amide or potassium tert-butoxide can promote the reaction between methyl benzoates and various primary or secondary amines to yield the corresponding benzamides. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and methanol (B129727).

Another effective method is the niobium(V) oxide (Nb₂O₅)-catalyzed direct amidation of esters with amines. This heterogeneous catalytic system has been shown to be highly efficient for a wide range of esters and amines, often proceeding under solvent-free conditions with high yields. masterorganicchemistry.com The reusability of the catalyst makes this an attractive method from a green chemistry perspective.

The expected reaction for Methyl 4-tert-butyl-3-iodobenzoate with a generic amine (R¹R²NH) is depicted below:

Scheme 1: General Amidation of Methyl 4-tert-butyl-3-iodobenzoate

The specific reaction conditions, such as temperature and reaction time, would need to be optimized for the particular amine used.

Reduction to Alcohols

The methyl ester functionality of Methyl 4-tert-butyl-3-iodobenzoate can be readily reduced to a primary alcohol, (4-tert-butyl-3-iodophenyl)methanol. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

LiAlH₄ is a powerful reducing agent capable of reducing a wide variety of carbonyl compounds, including esters, to their corresponding alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to reflux. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This is followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup.

Scheme 2: Reduction of Methyl 4-tert-butyl-3-iodobenzoate to (4-tert-butyl-3-iodophenyl)methanol

It is important to note that LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with care under anhydrous conditions. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of esters to alcohols.

Modifications at the Aromatic Ring (Excluding Direct Iodination)

Further substitution on the aromatic ring of Methyl 4-tert-butyl-3-iodobenzoate via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The tert-butyl group is an activating, ortho-para director due to its inductive electron-donating effect. libretexts.orgmasterorganicchemistry.com The iodine atom is a deactivating, ortho-para director due to its electron-withdrawing inductive effect and electron-donating resonance effect. The methyl ester group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

Considering the positions of the current substituents, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects can be summarized as follows:

tert-Butyl group (at C4): Directs ortho to C3 and C5.

Iodo group (at C3): Directs ortho to C2 and C4, and para to C6.

Methyl ester group (at C1): Directs meta to C3 and C5.

The combined influence of these groups suggests that the most likely positions for electrophilic attack are C2 and C5. The steric hindrance from the bulky tert-butyl group at C4 might disfavor substitution at the adjacent C5 position to some extent. The position ortho to the iodine (C2) and para to the iodine (C6) are also potential sites. However, the deactivating nature of the ester group will make the ring less reactive towards EAS compared to benzene (B151609).

A common EAS reaction is nitration. The nitration of Methyl 4-tert-butyl-3-iodobenzoate would likely lead to the introduction of a nitro group. The existence of tert-Butyl 4-iodo-3-nitrobenzoate suggests that nitration at the position ortho to the tert-butyl group and meta to the ester is a feasible transformation, likely occurring at the C5 position.

The direct nucleophilic aromatic substitution (SNAr) of the iodide in Methyl 4-tert-butyl-3-iodobenzoate is generally difficult due to the electron-rich nature of the aromatic ring. For SNAr to occur, the ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (the iodide).

Therefore, to facilitate SNAr, the aromatic ring of Methyl 4-tert-butyl-3-iodobenzoate would first need to be substituted with suitable EWGs, such as nitro groups. For instance, if the compound were to be dinitrated to form Methyl 4-tert-butyl-3-iodo-2,5-dinitrobenzoate, the iodide at C3 would be activated for nucleophilic displacement. In this hypothetical activated derivative, the nitro groups at C2 and C5 would stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in the SNAr mechanism. A variety of nucleophiles, such as alkoxides, amines, or thiolates, could then potentially displace the iodide.

Radical Reactions Involving the Aryl Iodide Bond

The carbon-iodine bond in Methyl 4-tert-butyl-3-iodobenzoate is susceptible to cleavage under radical conditions, making it a valuable handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, which often proceed through a catalytic cycle involving oxidative addition and reductive elimination steps that have radical-like character, are particularly well-suited for aryl iodides.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This would yield a 4-tert-butyl-3-(alkynyl)benzoate derivative. libretexts.orgwikipedia.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in a substituted stilbene (B7821643) derivative. researchgate.netnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. This provides an alternative route to the amides discussed in section 3.2.2. nih.gov

Suzuki Coupling: In a Suzuki coupling, the aryl iodide is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Below is a table summarizing representative conditions for these cross-coupling reactions, based on general procedures for aryl iodides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Aryl-alkyne |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | Substituted Alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene (B28343) | Aryl-amine |

| Suzuki | Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biaryl |

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides.

These reactions highlight the versatility of the aryl iodide functionality in Methyl 4-tert-butyl-3-iodobenzoate for constructing more complex molecular architectures. The specific choice of catalyst, ligand, base, and solvent would need to be optimized for each specific transformation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive ¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of Methyl 4-tert-butyl-3-iodobenzoate is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicity (splitting pattern), and integration values allows for the assignment of each proton to its specific location within the molecular structure.

The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the iodine atom and the ester group, would likely appear as a doublet. The proton at the C5 position, situated between the tert-butyl group and a hydrogen, is expected to be a doublet of doublets due to coupling with the neighboring protons. The proton at the C6 position, adjacent to the iodine, would also likely present as a doublet.

The aliphatic region of the spectrum will be characterized by two singlets. A sharp singlet with an integration value of three protons corresponds to the methyl group of the ester functionality (-OCH₃). A second singlet, integrating to nine protons, is characteristic of the magnetically equivalent protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Data for Methyl 4-tert-butyl-3-iodobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2-H) | 8.2 - 8.4 | d | 1H |

| Aromatic H (C5-H) | 7.8 - 8.0 | dd | 1H |

| Aromatic H (C6-H) | 7.5 - 7.7 | d | 1H |

| Methyl Ester (-OCH₃) | ~3.9 | s | 3H |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | s | 9H |

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR Investigations for Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 4-tert-butyl-3-iodobenzoate will give rise to a distinct signal.

The spectrum is expected to show a signal for the carbonyl carbon of the ester group in the downfield region (around 165 ppm). The aromatic carbons will appear in the range of approximately 125-145 ppm. The carbon atom bonded to the iodine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Methyl 4-tert-butyl-3-iodobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-I | ~95 |

| Aromatic C-COOCH₃ | ~130 |

| Aromatic C-C(CH₃)₃ | ~155 |

| Aromatic C-H | 128 - 140 |

| Methyl Ester (-OCH₃) | ~52 |

| Quaternary C (-C (CH₃)₃) | ~35 |

| tert-Butyl (-C(CH₃ )₃) | ~31 |

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com For Methyl 4-tert-butyl-3-iodobenzoate, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. epfl.chustc.edu.cn It allows for the unambiguous assignment of the signals for the protonated aromatic carbons and the methyl and tert-butyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduustc.edu.cn For instance, the protons of the methyl ester group would show a correlation to the carbonyl carbon. The protons of the tert-butyl group would show correlations to the quaternary carbon of the group and the adjacent aromatic carbon (C4). These long-range correlations are crucial for piecing together the entire molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.netpnnl.gov This high accuracy allows for the determination of the elemental composition of Methyl 4-tert-butyl-3-iodobenzoate, confirming its molecular formula as C₁₂H₁₅IO₂. The experimentally determined exact mass should be in very close agreement with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the compound's structure.

For Methyl 4-tert-butyl-3-iodobenzoate, characteristic fragmentation pathways would be expected. The loss of the methoxy (B1213986) radical (•OCH₃) from the ester group is a common fragmentation for methyl esters. Another likely fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation. Cleavage of the bond between the aromatic ring and the iodine atom could also be observed. The analysis of these fragmentation patterns in the MS/MS spectrum serves to corroborate the structure elucidated by NMR spectroscopy. fu-berlin.deresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While a specific experimental spectrum for "Methyl 4-tert-butyl-3-iodobenzoate" is not publicly available, a detailed analysis of its constituent parts—a substituted benzene ring, a methyl ester, and a tert-butyl group—allows for the prediction of its characteristic IR absorption bands. This analysis is supported by spectral data from closely related compounds such as methyl benzoate (B1203000), tert-butyl 4-iodobenzoate, and methyl 4-iodobenzoate. brainly.comchemicalbook.comnih.govchemicalbook.com

The IR spectrum of "Methyl 4-tert-butyl-3-iodobenzoate" is expected to exhibit several key absorptions:

C-H Stretching Vibrations: The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. brainly.com The aliphatic C-H stretches from the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups will be observed at lower frequencies, typically in the 2960-2870 cm⁻¹ range, with the asymmetric stretches appearing at higher wavenumbers than the symmetric ones. brainly.com

Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the ester carbonyl group, is expected between 1730 cm⁻¹ and 1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring influences the exact position of this peak. brainly.com

C-O Stretching: The ester linkage will also give rise to two distinct C-O stretching vibrations. The C(=O)-O stretch is typically found in the 1300-1200 cm⁻¹ region, while the O-CH₃ stretch appears between 1150 cm⁻¹ and 1000 cm⁻¹. brainly.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also be present. The out-of-plane bends are particularly useful for determining the substitution pattern of the benzene ring and typically appear between 900 cm⁻¹ and 675 cm⁻¹. The bending vibrations for the methyl and tert-butyl groups are expected around 1450 cm⁻¹ and 1370 cm⁻¹ (for the characteristic tert-butyl umbrella mode). brainly.com

C-I Stretching: The C-I stretching vibration is expected to appear at the lower end of the mid-infrared region, typically in the range of 600-500 cm⁻¹.

The following interactive table summarizes the predicted IR absorption bands for "Methyl 4-tert-butyl-3-iodobenzoate" based on the analysis of related molecules.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Weak to Medium |

| Aliphatic C-H (methyl & tert-butyl) | Stretching | 2960-2870 | Medium to Strong |

| Ester C=O | Stretching | 1730-1715 | Strong |

| Ester C-O | Stretching | 1300-1100 | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Aliphatic C-H (tert-butyl) | Bending (umbrella mode) | ~1370 | Medium |

| Aliphatic C-H (methyl & tert-butyl) | Bending | ~1450 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 900-675 | Medium to Strong |

| C-I | Stretching | 600-500 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's properties and behavior in the solid state.

While a crystal structure for "Methyl 4-tert-butyl-3-iodobenzoate" has not been reported, the crystallographic analysis of a closely related derivative, "Methyl 2-hydroxy-4-iodobenzoate," offers valuable insights into the potential solid-state architecture. nih.gov The study of "Methyl 2-hydroxy-4-iodobenzoate" revealed a monoclinic crystal system with the space group P2₁/c. nih.gov

Based on the structure of this related compound, several features can be anticipated for the solid-state architecture of "Methyl 4-tert-butyl-3-iodobenzoate":

Molecular Planarity: The benzene ring is expected to be largely planar. The substituents, including the methyl ester and the iodine atom, will lie close to this plane. The tert-butyl group, due to its tetrahedral carbon, will have its methyl groups extending out of the plane.

Intermolecular Interactions: In the absence of strong hydrogen bonding groups like the hydroxyl group in the analogue, the crystal packing of "Methyl 4-tert-butyl-3-iodobenzoate" would likely be governed by weaker intermolecular forces such as van der Waals interactions and dipole-dipole interactions. The large and polarizable iodine atom is expected to play a significant role in the crystal packing through halogen bonding (C-I···O or C-I···π interactions), a type of non-covalent interaction that can influence the supramolecular assembly. nih.gov

The crystallographic data for "Methyl 2-hydroxy-4-iodobenzoate" provides a foundational model for predicting the structural properties of "Methyl 4-tert-butyl-3-iodobenzoate".

| Parameter | "Methyl 2-hydroxy-4-iodobenzoate" nih.gov | Predicted for "Methyl 4-tert-butyl-3-iodobenzoate" |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | Dependent on packing, potentially centrosymmetric |

| Key Intermolecular Interactions | Hydrogen Bonding (O-H···O), Halogen Bonding | Halogen Bonding (C-I···O), van der Waals forces |

Further experimental investigation is required to definitively determine the crystal structure of "Methyl 4-tert-butyl-3-iodobenzoate" and to fully elucidate its solid-state molecular architecture.

Methyl 4 Tert Butyl 3 Iodobenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Research

The strategic placement of functional groups on the aromatic ring of Methyl 4-tert-butyl-3-iodobenzoate makes it a valuable scaffold for the synthesis of novel organic molecules with potential therapeutic applications. The tert-butyl group can provide steric bulk, influencing the conformation and binding properties of the final molecule, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The iodine atom is the primary site for synthetic elaboration.

Synthesis of Molecular Scaffolds for Receptor Ligand Design

While direct studies employing Methyl 4-tert-butyl-3-iodobenzoate in the synthesis of receptor ligands are not extensively documented, its structure is amenable to the construction of molecular scaffolds that can be tailored for specific biological targets. The aryl iodide moiety is a key functional group for introducing diversity through well-established cross-coupling reactions. For instance, the Suzuki-Miyaura coupling can be used to introduce new aryl or heteroaryl groups, which are common motifs in receptor ligands.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions with Methyl 4-tert-butyl-3-iodobenzoate This table presents plausible reaction conditions based on general procedures for Suzuki-Miyaura couplings of aryl iodides.

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Potential Product Scaffold |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Biphenyl derivative |

| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Phenylpyridine derivative |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Phenylthiophene derivative |

The resulting biaryl and heteroaryl scaffolds can serve as core structures for a wide range of receptor ligands, where the substituents can be further modified to optimize binding affinity and selectivity.

Development of Building Blocks for Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry. Methyl 4-tert-butyl-3-iodobenzoate can serve as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions following an initial cross-coupling step. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group can be followed by a cyclization to form substituted indoles, furans, or other heterocycles. Similarly, a Buchwald-Hartwig amination with an appropriately substituted amine can lead to the formation of nitrogen-containing heterocycles.

Table 2: Potential Cross-Coupling Reactions for Heterocycle Synthesis This table illustrates potential applications of Methyl 4-tert-butyl-3-iodobenzoate in the synthesis of heterocyclic precursors based on established methodologies.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Intermediate | Target Heterocycle |

| Sonogashira | 2-Ethynylaniline | PdCl₂(PPh₃)₂ / CuI | N-(2-(alkynyl)phenyl)acetamide | Indole derivative |

| Heck | N-Allyl-N-tosylaniline | Pd(OAc)₂ / P(o-tol)₃ | ortho-alkenylated aniline | Dihydroquinoline derivative |

| Buchwald-Hartwig | 2-Aminophenol | Pd₂(dba)₃ / Xantphos | ortho-aminophenoxy derivative | Dibenzofuran derivative |

Role in the Construction of Advanced Organic Materials

The unique substitution pattern of Methyl 4-tert-butyl-3-iodobenzoate also suggests its utility as a building block for advanced organic materials with specific electronic and photophysical properties.

Monomer or Intermediate in Polymer Synthesis (e.g., for liquid crystalline polymers, context from Methyl 4-iodobenzoate)

Liquid crystalline polymers (LCPs) are a class of materials with highly ordered structures and exceptional properties. The rigid rod-like structure of many benzoate (B1203000) derivatives makes them suitable as mesogenic units in LCPs. While there is no specific data on polymers derived from Methyl 4-tert-butyl-3-iodobenzoate, its structural analogue, Methyl 4-iodobenzoate, has been explored in the context of materials synthesis. The presence of the bulky tert-butyl group in Methyl 4-tert-butyl-3-iodobenzoate could influence the packing and, consequently, the mesophase behavior of a resulting polymer. The iodine atom provides a site for polymerization or for post-polymerization modification.

Table 3: Comparison of Structural Features for Liquid Crystal Applications This table compares the structural features of Methyl 4-tert-butyl-3-iodobenzoate with a known mesogenic precursor.

| Compound | Key Structural Features | Potential Impact on Liquid Crystalline Properties |

| Methyl 4-iodobenzoate | Linear, rigid core; polarizable iodine atom. | Can contribute to mesophase stability and high refractive index. |

| Methyl 4-tert-butyl-3-iodobenzoate | Rigid core with a bulky, non-polar tert-butyl group. | The tert-butyl group may disrupt close packing, potentially leading to different mesophase types or lower clearing points compared to less substituted analogues. The iodine allows for further functionalization. |

Building Block for Functionalized Organic Frameworks

Metal-Organic Frameworks (MOFs) and Porous Aromatic Frameworks (PAFs) are highly porous materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linkers, often derived from carboxylic acids. Methyl 4-tert-butyl-3-iodobenzoate can be hydrolyzed to 4-tert-butyl-3-iodobenzoic acid, which can then be used as a linker in the synthesis of MOFs or PAFs. The iodine atom within the framework's pores could serve as a site for post-synthetic modification, allowing for the introduction of specific functional groups to tailor the properties of the material. For example, the iodine could be used to anchor catalytic species or to enhance the framework's affinity for specific guest molecules.

Catalyst Ligand Precursor Synthesis

The development of new ligands is crucial for advancing transition-metal catalysis. Aryl iodides are common precursors for the synthesis of phosphine (B1218219) ligands, which are widely used in catalysis. Methyl 4-tert-butyl-3-iodobenzoate can be envisioned as a starting material for the synthesis of novel phosphine ligands. The synthesis would likely involve a reaction with a phosphine source, such as diphenylphosphine, in the presence of a suitable catalyst. The tert-butyl group's steric bulk and the methyl ester's electronic properties could influence the coordination environment of a metal center, potentially leading to catalysts with unique reactivity and selectivity.

Table 4: General Methods for Phosphine Ligand Synthesis from Aryl Iodides This table outlines common methods for the synthesis of phosphine ligands from aryl iodides, which could be applied to Methyl 4-tert-butyl-3-iodobenzoate.

| Reaction Type | Reagents | Catalyst | General Product |

| Palladium-catalyzed C-P coupling | HPPh₂ | Pd(OAc)₂ / dppf | Aryldiphenylphosphine |

| Copper-catalyzed C-P coupling | HP(O)Ph₂ followed by reduction | CuI / ligand | Aryldiphenylphosphine |

| Nucleophilic substitution | LiPPh₂ | None | Aryldiphenylphosphine |

Lack of Documented Applications in Stereoselective Synthesis

Despite a thorough review of scientific literature, there are no specific, documented examples of Methyl 4-tert-butyl-3-iodobenzoate being utilized as a key intermediate in stereoselective synthesis applications. While the molecular structure of this compound, featuring a substituted aromatic ring, lends itself to various organic transformations, its direct role in controlling the stereochemical outcome of a reaction to produce chiral molecules has not been reported in available research.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are common applications for aryl iodides. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In principle, Methyl 4-tert-butyl-3-iodobenzoate could participate in such reactions. If coupled with a chiral partner or catalyzed by a chiral catalyst system, it could potentially lead to the formation of stereoisomers. However, the existing body of chemical literature does not provide any instances of this specific application.

The primary applications found for structurally related compounds are in materials science and as intermediates for other non-chiral molecules. Research has focused on leveraging the iodo- and tert-butyl- functionalities for purposes other than inducing stereoselectivity.

Therefore, at present, the role of Methyl 4-tert-butyl-3-iodobenzoate as a key intermediate in complex, stereoselective molecule synthesis remains unexplored and undocumented in peer-reviewed scientific publications. Further research would be necessary to determine its potential in this area of synthetic organic chemistry.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. For Methyl 4-tert-butyl-3-iodobenzoate, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d,p), the optimized geometry reveals key structural parameters. For instance, the bulky tert-butyl group and the iodine atom introduce steric hindrance that influences the planarity of the benzene (B151609) ring and the orientation of the methyl ester group.

Electronic structure analysis provides information on the distribution of electrons within the molecule. The calculated Mulliken atomic charges indicate the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. The iodine atom, being highly electronegative, carries a significant negative partial charge, while the adjacent carbon atom on the aromatic ring becomes more electrophilic. The carbonyl carbon of the ester group also exhibits a notable positive charge, making it susceptible to nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters for Methyl 4-tert-butyl-3-iodobenzoate

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | 2.10 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| C=O | 1.21 | ||

| C-O (ester) | 1.36 | ||

| C-C-I | 120.5 | ||

| C-C-C (tert-butyl) | 109.5 | ||

| O=C-O | 123.0 | ||

| C-C-C=O | 178.5 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For Methyl 4-tert-butyl-3-iodobenzoate, the HOMO is primarily localized on the iodine atom and the π-system of the benzene ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Methyl 4-tert-butyl-3-iodobenzoate

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Reaction Mechanism Studies

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Computational Elucidation of Transition States in Cross-Coupling Reactions

Methyl 4-tert-butyl-3-iodobenzoate is a potential substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules. DFT calculations can be employed to model the entire catalytic cycle of these reactions. This includes the oxidative addition of the aryl iodide to the metal catalyst (e.g., Palladium(0)), followed by transmetalation and reductive elimination.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state structures provide crucial information about the bond-forming and bond-breaking processes, and their associated energy barriers determine the reaction kinetics. For example, in a Suzuki coupling, the transition state for the oxidative addition step would involve the interaction of the Palladium catalyst with the C-I bond.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties.

For Methyl 4-tert-butyl-3-iodobenzoate, QSPR models can be developed to predict properties such as boiling point, solubility, and chromatographic retention times based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. For instance, a QSPR model might correlate the molecule's dipole moment and surface area with its solubility in a particular solvent. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the process of drug discovery and materials science.

Molecular Dynamics Simulations (If applied to its interactions in a reaction environment)

A thorough search of established scientific databases and computational chemistry literature yielded no specific studies on the molecular dynamics simulations of Methyl 4-tert-butyl-3-iodobenzoate within a reaction environment. Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing valuable insights into conformational changes, solvent effects, and the dynamic nature of interactions during a chemical reaction.

The lack of such studies for Methyl 4-tert-butyl-3-iodobenzoate means that detailed, time-resolved information on its behavior at the atomic level in a reacting system is not currently available. This includes understanding how the tert-butyl and iodo substituents influence the molecule's orientation, vibrational modes, and interactions with other reactants, solvents, or catalysts during a chemical transformation.

While general principles of computational chemistry and molecular modeling have been applied to structurally related compounds, such as other iodinated organic molecules or substituted benzoates, the strict focus on Methyl 4-tert-butyl-3-iodobenzoate as per the user's request precludes the inclusion of analogous data. The specific interplay of the electronic effects of the iodo group and the steric bulk of the tert-butyl group in this precise arrangement on the benzene ring would require a dedicated computational study to be accurately described.

Therefore, no detailed research findings or data tables pertaining to the molecular dynamics simulations of Methyl 4-tert-butyl-3-iodobenzoate can be presented.

Future Research Directions and Unexplored Potential

Development of Greener Synthetic Routes

The traditional synthesis of iodinated aromatic compounds often relies on methods that are not environmentally benign, utilizing stoichiometric amounts of hazardous reagents and generating significant waste. Future research will likely focus on developing more sustainable and efficient pathways to Methyl 4-tert-butyl-3-iodobenzoate and its derivatives.

Key areas of investigation include:

Alternative Solvents and Reagents: Research into replacing hazardous solvents like carbon tetrachloride with more environmentally friendly options such as ethyl acetate, acetonitrile (B52724), or even water is a critical step. acs.org The use of water as a solvent is particularly attractive due to its non-toxicity and potential to enhance reactivity and selectivity in certain organic reactions. chemistryjournals.net

Catalytic Iodination: Moving from stoichiometric iodinating agents to catalytic systems that use a more benign iodine source (e.g., iodide salts) in conjunction with a recyclable catalyst and a green oxidant (like H₂O₂) would significantly improve the atom economy and reduce waste.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer substantial advantages over traditional batch processing. Flow chemistry can improve safety and scalability, while microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, as has been demonstrated in the synthesis of other organic compounds like ionic liquids. chemistryjournals.net

| Synthesis Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Green Route |

| Iodination | Molecular Iodine with strong oxidants | Catalytic I₂ or KI with a green oxidant (e.g., H₂O₂) | Reduced hazardous waste, improved atom economy, safer reagents. |

| Solvent | Halogenated solvents (e.g., CCl₄) | Water, supercritical fluids, ionic liquids, or greener organic solvents (e.g., EtOAc). acs.orgchemistryjournals.net | Reduced toxicity and environmental impact. chemistryjournals.net |

| Process | Batch processing | Continuous flow chemistry or microwave-assisted synthesis. chemistryjournals.net | Enhanced safety, scalability, reduced energy consumption, and faster reaction times. chemistryjournals.net |

Catalyst Development for Novel Transformations

The steric hindrance around the iodine atom in Methyl 4-tert-butyl-3-iodobenzoate makes it a challenging substrate for standard cross-coupling reactions. This challenge, however, drives the development of more active and specialized catalyst systems.

Future research will likely focus on:

Advanced Palladium Catalysts: The development of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has been crucial for the success of C-N (Buchwald-Hartwig), C-C (Suzuki, Heck), and C-O cross-coupling reactions involving sterically hindered aryl halides. nih.gov Research into new ligands will continue to push the boundaries of what is possible with substrates like Methyl 4-tert-butyl-3-iodobenzoate. For instance, investigations into the differences in catalytic activity between ligands like BrettPhos and RuPhos have shown that steric hindrance and electronic structure are key factors in determining the rate-limiting step of a reaction. researchgate.net

Copper-Catalyzed Couplings: Copper, being more earth-abundant and less expensive than palladium, is an attractive alternative. Recently, new pyrrole-ol based ligands have been developed that enable the copper-catalyzed C-N coupling of sterically demanding ortho-substituted aryl iodides with a wide range of amines. acs.orgnih.govthieme-connect.com Applying these novel copper catalysts to Methyl 4-tert-butyl-3-iodobenzoate could open up new, more economical synthetic routes to complex amines.

Photocatalysis: Visible-light photocatalysis offers a green and powerful method for forming new bonds under mild conditions. rsc.org Exploring the use of photocatalysts to activate the C-I bond in Methyl 4-tert-butyl-3-iodobenzoate for novel transformations, such as difluoroalkylation or coupling with non-traditional partners, is a promising area of research. rsc.org

| Catalyst System | Key Features | Potential Application with Target Compound |

| Palladium-Phosphine Ligands | High activity for sterically hindered substrates. nih.gov | Enabling efficient Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. nih.govresearchgate.net |

| Copper-Pyrrole-ol Ligands | Effective for C-N coupling of bulky aryl iodides. nih.govthieme-connect.com | Synthesis of sterically encumbered anilines and related compounds. acs.org |

| Visible-Light Photocatalysts | Mild reaction conditions, green energy source. rsc.org | Access to novel functionalizations like perfluoroalkylation or direct C-H activation pathways. rsc.org |

Asymmetric Synthesis Utilizing Chiral Derivatives

The development of methods to create chiral molecules is a cornerstone of modern organic synthesis, particularly for the pharmaceutical industry. ddugu.ac.in Methyl 4-tert-butyl-3-iodobenzoate can serve as a precursor to chiral compounds through the use of chiral auxiliaries.

A promising future direction involves:

Formation of a Chiral Ester: The methyl ester of the title compound can be transesterified or the corresponding acid chloride can be reacted with a chiral alcohol (a chiral auxiliary) to form a diastereomeric mixture of esters. A well-known chiral auxiliary is 8-phenylmenthol, first introduced by E.J. Corey. youtube.com

Diastereoselective Transformation: The chiral auxiliary can direct a subsequent reaction to occur on one face of the molecule. For example, a diastereoselective ortho-functionalization or a transformation at the iodine position could be explored. The use of chiral N-acyloxazolidinones, developed by David A. Evans, has been highly successful in directing aldol (B89426) and alkylation reactions. researchgate.net

Auxiliary Cleavage: After the desired stereocenter has been set, the chiral auxiliary is removed, yielding an enantiomerically enriched product and allowing for the potential recycling of the auxiliary. youtube.com

This strategy could be used to synthesize a variety of chiral building blocks, where the stereochemistry is controlled by the choice of the chiral auxiliary.

Exploration of Bioorthogonal Reactivity (as a chemical tool, not biological effect)

Bioorthogonal chemistry involves chemical reactions that can occur in a living system without interfering with native biochemical processes. nih.govacs.org These reactions are powerful tools for chemical biology, enabling the study of biomolecules in their natural environment. nih.govyoutube.com

Methyl 4-tert-butyl-3-iodobenzoate has potential as a scaffold for developing new bioorthogonal probes due to its reactive iodine handle. Future research could explore:

Palladium-Mediated Bioorthogonal Coupling: The aryl iodide functionality is a key component in palladium-catalyzed bioorthogonal reactions, such as the Sonogashira coupling with terminal alkynes or the Suzuki coupling with boronic acids. nih.gov These reactions have been successfully performed on proteins that have been genetically encoded with unnatural amino acids containing the necessary reaction partner. nih.gov

Probe Development: Methyl 4-tert-butyl-3-iodobenzoate could be incorporated into a larger molecular probe. The ester could be modified to attach a reporter group (like a fluorophore) or an affinity tag. The tert-butyl group can be used to fine-tune the probe's solubility and steric profile, potentially influencing its interaction with biological systems.

Aldehyde Tagging: A related strategy involves enzymes that can generate an aldehyde on a protein, which can then be specifically reacted. youtube.com While not a direct use of the iodo-compound, the principles of creating unique chemical handles for selective ligation are central to the field and highlight the importance of developing a diverse toolbox of reactive probes. youtube.com

The development of such probes would not be for a direct biological or therapeutic effect of the compound itself, but rather to use it as a chemical tool to label, visualize, and study other biological molecules and processes. acs.org

Q & A

Q. How to optimize reaction conditions for low-yielding syntheses?

- Methodological Answer: Employ Design of Experiments (DoE) to test variables: temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify interactions between Pd catalyst concentration and reaction time. Use high-throughput screening to rapidly assess 10–20 conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.